molecular formula C7H6Br3NO2 B3281772 Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate CAS No. 740813-36-9

Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate

Cat. No.: B3281772
CAS No.: 740813-36-9
M. Wt: 375.84 g/mol
InChI Key: MREWYORDFNMAAM-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate is a synthetic pyrrole derivative characterized by a high degree of bromination on the pyrrole ring, making it a valuable intermediate in organic and medicinal chemistry research. The molecular framework is closely related to a compound confirmed by single-crystal X-ray study (CCDC 601232) . Its key structural features include a reactive ester group and multiple bromine substituents, which facilitate further functionalization through cross-coupling reactions and nucleophilic substitution. This makes the compound a versatile precursor for synthesizing complex molecules, including potential pharmacophores and functional materials. Researchers utilize this tribrominated pyrrole to develop new heterocyclic compounds, study structure-activity relationships, and create novel ligands or materials. The presence of multiple heavy atoms also lends itself to applications in crystallography and materials science. As with all reagents of this nature, proper safety protocols should be observed. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br3NO2/c1-2-13-7(12)5-3(8)4(9)6(10)11-5/h11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREWYORDFNMAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate typically involves the bromination of ethyl pyrrole-2-carboxylate. The process begins with the preparation of ethyl pyrrole-2-carboxylate, which is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 3, 4, and 5 positions of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination step is carefully monitored to avoid over-bromination or side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated products.

    Oxidation Reactions: It can undergo oxidation to form more oxidized pyrrole derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, ammonia, or thiols in solvents like ethanol or methanol.

    Reduction: Reagents such as zinc dust in acetic acid or catalytic hydrogenation.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield ethyl 3,4,5-trisubstituted pyrrole-2-carboxylates, while reduction reactions can produce ethyl pyrrole-2-carboxylate or its partially brominated derivatives.

Scientific Research Applications

Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: In the study of brominated natural products and their biological activities.

    Medicine: As a precursor for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: In the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate exerts its effects is primarily through its ability to interact with various molecular targets. The bromine atoms enhance the compound’s electrophilicity, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially disrupting their normal function. The specific pathways involved depend on the context in which the compound is used, such as its interaction with enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate shares structural similarities with other halogenated pyrrole carboxylates. A closely related analog, Mthis compound , differs only in the ester group (methyl vs. ethyl). Key comparative data are summarized below:

Property This compound Mthis compound
Molecular Formula C₇H₆Br₃NO₂ C₆H₄Br₃NO₂
Molecular Weight (g/mol) ~395.84 (estimated) 381.78 (calculated)
Predicted Collision Cross Section (CCS, Ų) Not available 150.8–159.8 (varies by adduct)

The ethyl derivative’s larger ester group marginally increases molecular weight and may enhance lipophilicity compared to the methyl analog. However, CCS values—critical for mass spectrometry identification—remain uncharacterized for the ethyl compound. Theoretical models (e.g., density functional theory, DFT) could bridge this gap, as demonstrated in studies on correlation-energy functionals and reactivity indices .

Reactivity and Electronic Effects

  • Bromine Substitution: Both compounds exhibit high electrophilicity due to electron-withdrawing bromine atoms, favoring nucleophilic aromatic substitution.
  • Steric Effects : The ethyl group introduces greater steric hindrance, which may slow reactions at the pyrrole ring compared to the methyl analog.

Biological Activity

Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate is a halogenated pyrrole derivative known for its significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a pyrrole ring with three bromine substituents at positions 3, 4, and 5, along with an ethyl ester group at position 2. The compound can be synthesized through comprehensive bromination of ethyl pyrrole-2-carboxylate in acetic acid, yielding a high percentage of the desired product .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of halogenated pyrroles. This compound exhibits activity against various bacterial strains. For instance:

  • Staphylococcus aureus : The compound has shown significant inhibition in vitro, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • Escherichia coli : Similar antibacterial effects have been noted against Gram-negative bacteria.

The presence of bromine atoms is believed to enhance the compound's lipophilicity and membrane permeability, facilitating its entry into bacterial cells and contributing to its antimicrobial efficacy .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Mycobacterium tuberculosis5

The mechanism underlying the antibacterial activity of this compound involves several pathways:

  • Membrane Disruption : The compound may disrupt bacterial cell membranes due to its lipophilic nature, leading to increased permeability and eventual cell lysis.
  • Inhibition of DNA Gyrase : Similar to other pyrrole derivatives, it may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Protonophoric Activity : Some studies suggest that halogenated pyrroles act as protonophores, altering proton gradients across membranes, which can be detrimental to bacterial survival .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, this compound was tested alongside other pyrrole derivatives against a panel of bacteria. The results demonstrated that this compound had one of the lowest MIC values against both Gram-positive and Gram-negative bacteria compared to other derivatives tested .

Research on Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that the introduction of bromine at positions 3 and 4 significantly enhances antibacterial activity. This study also emphasized the importance of the ethyl ester group in maintaining solubility and bioavailability .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Efficacy : Testing in animal models to assess therapeutic potential and safety profiles.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
  • Formulation Development : Creating effective formulations for clinical use.

Q & A

Q. How can the bromination regioselectivity of Ethyl 1H-pyrrole-2-carboxylate be optimized to synthesize Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate?

Methodological Answer: Bromination is typically achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. To optimize regioselectivity:

  • Stepwise Bromination : Introduce bromine atoms sequentially, monitoring intermediate products via 1^1H NMR to confirm substitution patterns at positions 3, 4, and 5 .
  • Solvent and Temperature : Use dichloromethane (DCM) or carbon tetrachloride at 0–25°C to minimize side reactions.
  • Reaction Quenching : Add aqueous sodium thiosulfate to terminate excess bromine.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1^1H NMR : Identify aromatic protons (e.g., residual pyrrole protons) and ester ethyl groups (quartet at ~4.3 ppm, triplet at ~1.3 ppm) .
  • 13^{13}C NMR : Confirm carbonyl (C=O) and brominated aromatic carbons (deshielded signals at ~110–130 ppm) .
  • Mass Spectrometry (ESI-MS) : Look for molecular ion peaks matching the molecular formula (C7_7H6_6Br3_3NO2_2) and isotopic patterns for bromine (1:1:1 triplet for three Br atoms) .

Advanced Research Questions

Q. How can X-ray crystallography resolve crystallographic disorder in this compound?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation for accurate intensity measurements.
  • Refinement with SHELXL : Apply twin refinement and anisotropic displacement parameters to model disorder in bromine positions or ethyl ester conformations .
  • Validation Tools : Utilize PLATON or Mercury to analyze residual electron density and hydrogen-bonding networks .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in further functionalization?

Methodological Answer:

  • Fukui Function Analysis : Calculate nucleophilic/electrophilic sites using Gaussian or ORCA software. The electron-deficient pyrrole ring may favor nucleophilic aromatic substitution at remaining unsubstituted positions .
  • Transition State Modeling : Simulate reaction pathways (e.g., Suzuki coupling) to assess steric and electronic barriers imposed by bromine atoms .

Q. How can contradictory data between experimental and computational reactivity predictions be resolved?

Methodological Answer:

  • Experimental Validation : Perform kinetic studies (e.g., Hammett plots) under varying conditions (pH, solvent) to compare with DFT-predicted activation energies .
  • X-ray Crystallography : Confirm actual substitution patterns if computational models fail to align with observed reactivity .

Q. What strategies stabilize this compound under acidic or basic conditions for pharmaceutical applications?

Methodological Answer:

  • pH Stability Studies : Use HPLC to monitor degradation rates in buffers (pH 1–13).
  • Protecting Groups : Temporarily protect the ester group (e.g., silylation) during derivatization steps to prevent hydrolysis .

Q. How is this compound utilized as a precursor in medicinal chemistry?

Methodological Answer:

  • Derivatization : Replace the ethyl ester with amides via coupling reagents (e.g., EDC/HOBt) to generate bioactive analogs .
  • Biological Screening : Test derivatives for antimicrobial or anticancer activity using in vitro assays (e.g., MIC or MTT) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate

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